![molecular formula C16H15NS2 B12531914 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole CAS No. 820961-82-8](/img/structure/B12531914.png)
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a phenylpropyl group attached to the sulfur atom of the benzothiazole ring
Preparation Methods
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with LiAlH4 produces the thiol derivative.
Scientific Research Applications
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of benzothiazoles exhibit various pharmacological activities, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfur atom in the benzothiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylpropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole include:
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: This compound has a similar structure but contains an ethan-1-ol group instead of the benzothiazole ring.
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: This compound features a benzoic acid moiety instead of the benzothiazole ring.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
The uniqueness of this compound lies in its benzothiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
820961-82-8 |
|---|---|
Molecular Formula |
C16H15NS2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(3-phenylpropylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-2-7-13(8-3-1)9-6-12-18-16-17-14-10-4-5-11-15(14)19-16/h1-5,7-8,10-11H,6,9,12H2 |
InChI Key |
FOFBXOWIGVYGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
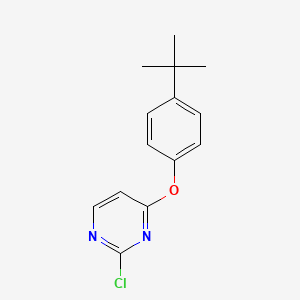
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
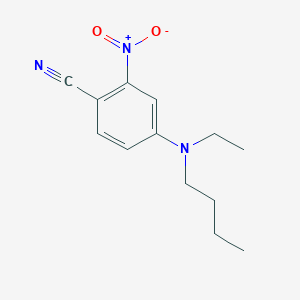

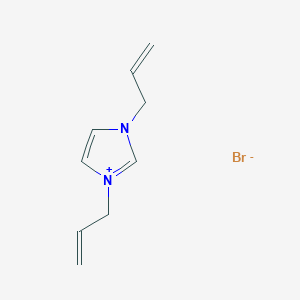
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

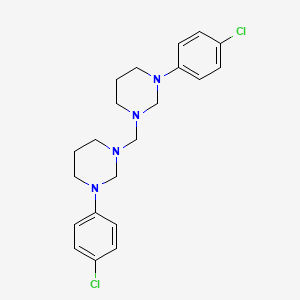
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
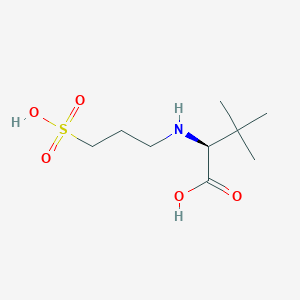
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
